

Firsocostat S Enantiomer: A Technical Overview

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Compound of Interest

Compound Name: Firsocostat (S enantiomer)

Cat. No.: B1150415

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This guide provides a detailed examination of the chemical structure, mechanism of action, and experimental data related to the S enantiomer of firsocostat. Firsocostat, also known as GS-0976, is an investigational drug that has been evaluated for the treatment of non-alcoholic steatohepatitis (NASH). While the R enantiomer is the active form, understanding the properties of the S enantiomer is crucial for comprehensive drug development and analysis.

Chemical Structure

Firsocostat is a small molecule inhibitor of acetyl-CoA carboxylase. The S enantiomer is the less active stereoisomer of the drug.

IUPAC Name: 2-[1-[(2S)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxothieno[2,3-d]pyrimidin-3-yl]-2-methylpropanoic acid

Chemical Formula: C₂₈H₃₁N₃O₈S[1][2][3][4]

Molecular Weight: 569.63 g/mol [2][3]

SMILES: CC1=C(SC2=C1C(=O)N(C(=O)N2C--INVALID-LINK--OC4CCOCC4)C(C)

(C)C(=O)O)C5=NC=CO5

InChI Key: ZZWWXIBKLBMSCS-DEOSSOPVSA-N

Mechanism of Action



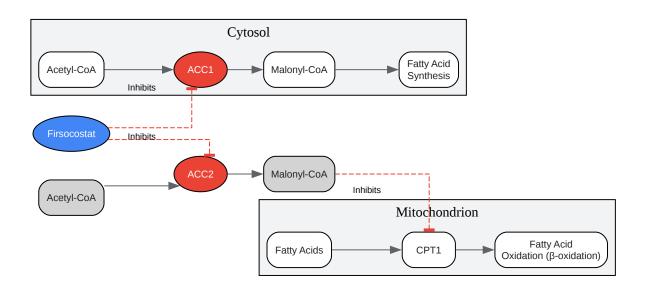
Firsocostat is a liver-directed, allosteric inhibitor of both acetyl-CoA carboxylase 1 (ACC1) and ACC2.[1][5][6] It binds to the biotin carboxylase (BC) domain of the enzyme, which prevents the dimerization required for its catalytic activity.[5][6] ACC is a critical enzyme in the fatty acid synthesis pathway, catalyzing the conversion of acetyl-CoA to malonyl-CoA.[1][7]

The inhibition of ACC by firsocostat leads to two primary effects:

- Decreased de novo lipogenesis (DNL): By reducing the production of malonyl-CoA, firsocostat inhibits the synthesis of new fatty acids in the liver.[1]
- Increased fatty acid oxidation: Malonyl-CoA is also an inhibitor of carnitine
 palmitoyltransferase 1 (CPT1), an enzyme essential for the transport of fatty acids into the
 mitochondria for oxidation. By lowering malonyl-CoA levels, firsocostat relieves the inhibition
 of CPT1, thereby promoting the breakdown of fatty acids.[1]

The net effect is a reduction in hepatic steatosis (fatty liver) and an improvement in overall lipid metabolism.[8]

Signaling Pathway Diagram



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Caption: Mechanism of action of firsocostat.

Experimental Data

Preclinical Data

Parameter	Value	Species/Cell Line	Reference
hACC1 IC50	2.1 nM	Human	[8][9]
hACC2 IC50	6.1 nM	Human	[8][9]
FASyn EC50	66 nM	Hep-G2 cells	[9]

Clinical Data (Phase 2 Trial for NASH)

Parameter	Firsocostat 20 mg daily (12 weeks)	Placebo	Reference
Relative reduction in liver fat	29%	-	[7]
Patients with ≥30% reduction in MRI-PDFF	70%	-	[1]
Reduction in hepatic	22%	-	[1]
Reduction in liver stiffness (MRE)	9%	-	[1]
Incidence of triglycerides >500 mg/dL	16 patients	-	[1][7]

Experimental Protocols Synthesis of Firsocostat (GS-0976)

The synthesis of firsocostat has been previously reported.[8] While the detailed step-by-step protocol is proprietary, the general approach involves the synthesis of the thieno[2,3-



d]pyrimidine core, followed by the attachment of the side chains, including the chiral (R)-2-(2-methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)ethyl group. The final step is the hydrolysis of an ester precursor to yield the carboxylic acid. The synthesis of the S enantiomer would involve the use of the corresponding (S)-chiral starting material.

In Vitro ACC Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of firsocostat against human ACC1 and ACC2.

Methodology:

- Recombinant human ACC1 and ACC2 enzymes are expressed and purified.
- The assay is performed in a buffer containing the enzyme, acetyl-CoA, ATP, and bicarbonate.
- The reaction is initiated by the addition of the substrates.
- The activity of the enzyme is measured by the incorporation of radiolabeled bicarbonate into malonyl-CoA.
- Various concentrations of firsocostat are added to determine the dose-dependent inhibition.
- IC₅₀ values are calculated by fitting the data to a four-parameter logistic equation.

In Vivo Study in a Murine Model of NASH

Objective: To evaluate the efficacy of firsocostat in a preclinical model of non-alcoholic steatohepatitis.

Model: MC4R knockout mice fed a Western diet.[8]

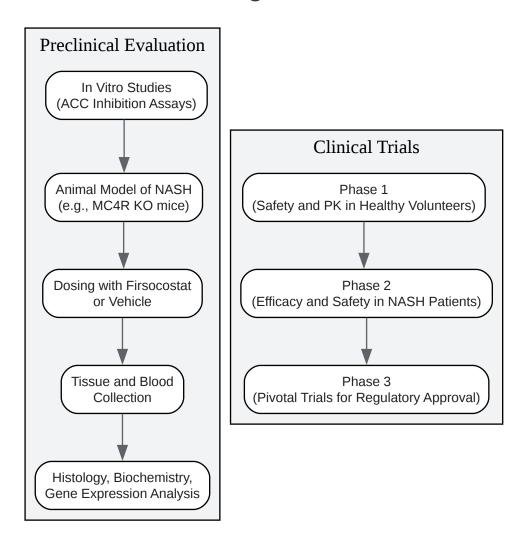
Methodology:

- MC4R knockout mice are placed on a high-fat, high-fructose diet to induce NASH.
- Mice are treated with firsocostat or vehicle control via oral gavage for a specified period.



- At the end of the treatment period, tissues and blood are collected for analysis.
- Histological Analysis: Liver sections are stained with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning, and with Sirius Red for fibrosis.
- Biochemical Analysis: Hepatic triglyceride and hydroxyproline content are measured. Serum levels of liver enzymes (ALT, AST) and lipids are determined.
- Gene Expression Analysis: mRNA levels of genes involved in lipogenesis and fibrosis are quantified by real-time PCR.

Experimental Workflow Diagram



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Caption: General experimental workflow for firsocostat.

Clinical Development

Firsocostat (GS-0976) has been evaluated in Phase 2 clinical trials for the treatment of NASH. [1][10] These trials have assessed its efficacy as a monotherapy and in combination with other investigational drugs, such as the farnesoid X receptor (FXR) agonist cilofexor and the glucagon-like peptide-1 (GLP-1) receptor agonist semaglutide.[11][12][13] The primary endpoints in these studies typically include improvements in liver histology, such as a reduction in the NAFLD Activity Score (NAS) and resolution of steatohepatitis without worsening of fibrosis.

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References

- 1. GS-0976 (Firsocostat): an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor for the treatment of non-alcoholic steatohepatitis (NASH) PMC [pmc.ncbi.nlm.nih.gov]
- 2. Firsocostat Wikipedia [en.wikipedia.org]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Firsocostat | C28H31N3O8S | CID 71528744 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. firsocostat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. researchgate.net [researchgate.net]
- 7. GS-0976 (Firsocostat): an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor for the treatment of non-alcoholic steatohepatitis (NASH) PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acetyl-CoA carboxylase 1 and 2 inhibition ameliorates steatosis and hepatic fibrosis in a MC4R knockout murine model of nonalcoholic steatohepatitis PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]



- 10. go.drugbank.com [go.drugbank.com]
- 11. Semaglutide + Cilofexor/Firsocostat for NASH with Cirrhosis · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
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